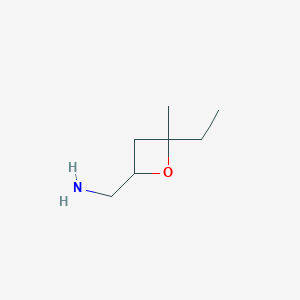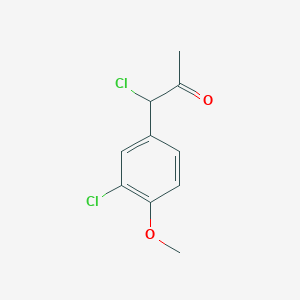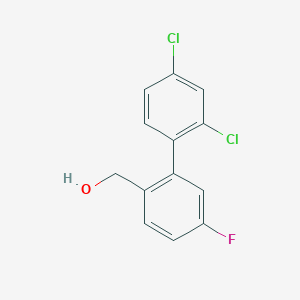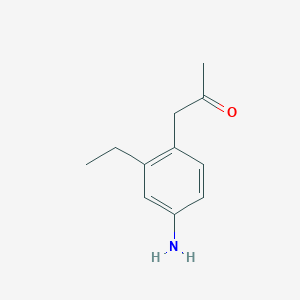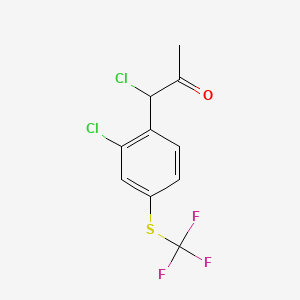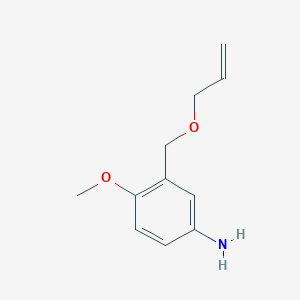
3-(Allyloxymethyl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxymethyl)-4-methoxyaniline is an organic compound that features an aniline core substituted with an allyloxymethyl group at the 3-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)-4-methoxyaniline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyaniline, which serves as the core structure.
Allyloxymethylation: The 3-position of the aniline ring is functionalized with an allyloxymethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate allyloxymethyl halide under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Allyloxymethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-(Allyloxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Allyloxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
3-(Allyloxymethyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
3-(Allyloxymethyl)-4-methoxyaniline is unique due to the presence of both the allyloxymethyl and methoxy groups, which confer specific electronic and steric properties
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-methoxy-3-(prop-2-enoxymethyl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-3-6-14-8-9-7-10(12)4-5-11(9)13-2/h3-5,7H,1,6,8,12H2,2H3 |
Clave InChI |
WZFLCFVLOHJATH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)COCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

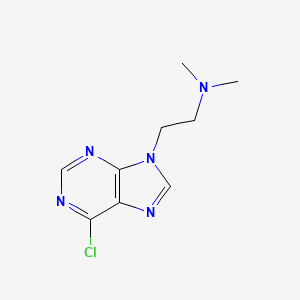
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
